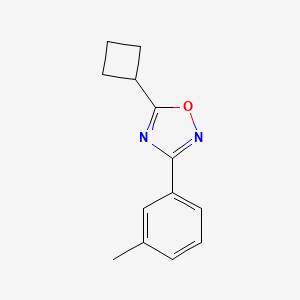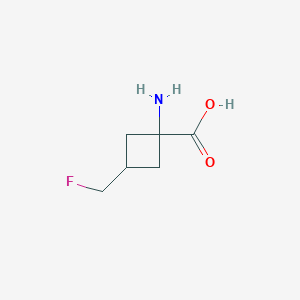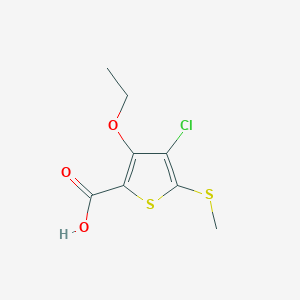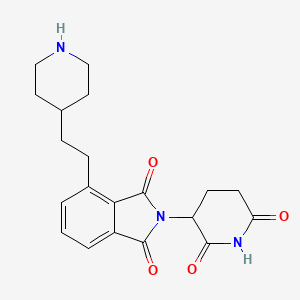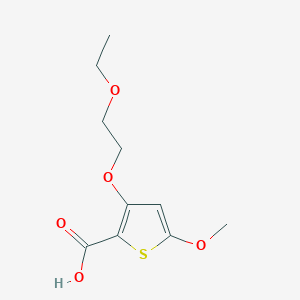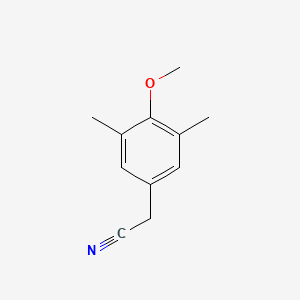
3,5-Dimethyl-4-methoxybenzyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-methoxybenzyl cyanide: is an organic compound with the molecular formula C10H11NO . It is characterized by a benzene ring substituted with two methyl groups, a methoxy group, and a cyanide group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxybenzyl cyanide typically involves the reaction of 3,5-dimethyl-4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-4-methoxybenzyl cyanide undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium cyanide (NaCN), halides, amines
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
3,5-Dimethyl-4-methoxybenzyl cyanide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-methoxybenzyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
- 3,5-Dimethyl-4-methoxybenzonitrile
- 3,5-Dimethyl-4-methoxyphenylboronic acid
- 3-Methoxyphenylacetonitrile
Comparison: 3,5-Dimethyl-4-methoxybenzyl cyanide is unique due to the presence of both methoxy and cyanide groups on the benzene ring, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Propriétés
Numéro CAS |
477808-36-9 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-(4-methoxy-3,5-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8-6-10(4-5-12)7-9(2)11(8)13-3/h6-7H,4H2,1-3H3 |
Clé InChI |
PXCJWMOHBMPEPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)

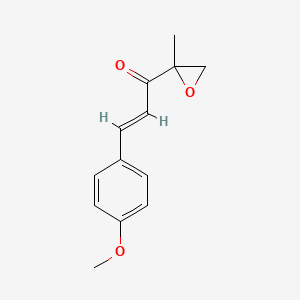
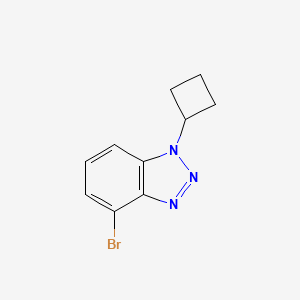
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)



